
1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It is characterized by a cyclooctane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Prop-2-EN-1-YL Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using appropriate alkyl halides.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The prop-2-en-1-yl group can undergo substitution reactions, where the double bond can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various halides and nucleophiles
Major Products Formed:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the prop-2-en-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
- 1-(Prop-2-EN-1-YL)cyclopentane-1-carbaldehyde
- 1-(Prop-2-EN-1-YL)cyclobutane-1-carboxylic acid
- 1-(Prop-1-EN-2-YL)cyclohex-1-ene
Uniqueness: 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde is unique due to its larger cyclooctane ring, which imparts different steric and electronic properties compared to smaller ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-prop-2-enylcyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-8-12(11-13)9-6-4-3-5-7-10-12/h2,11H,1,3-10H2 |
InChI Key |
YSFHOAPWQUPEDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



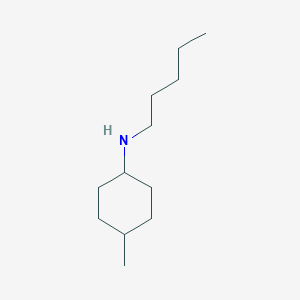
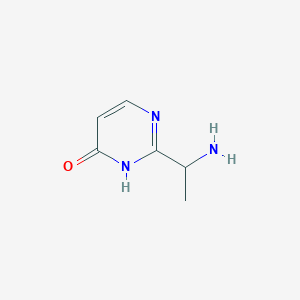
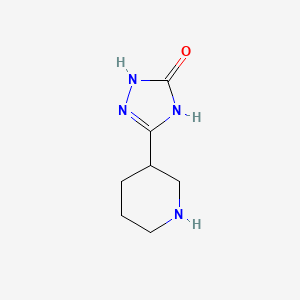



![Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate](/img/structure/B13287022.png)
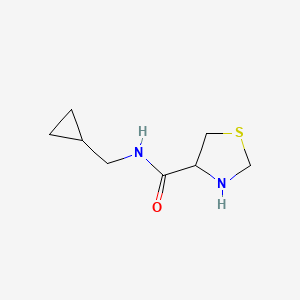
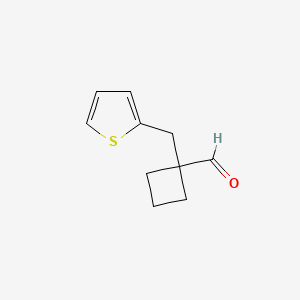
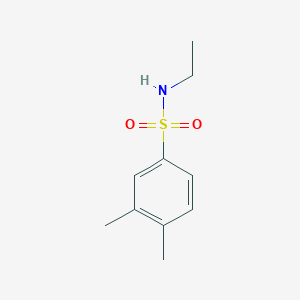
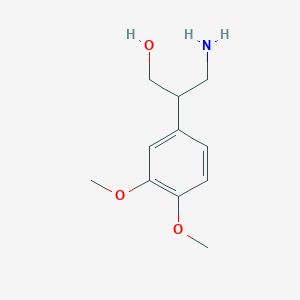
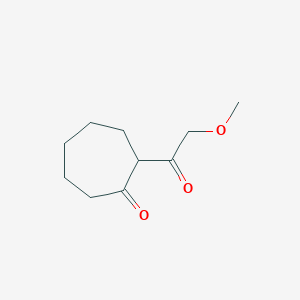
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)
